Ethyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines pyrazole, furan, thieno, triazolo, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of Ethyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the furan and thieno rings, and finally the assembly of the triazolo and pyrimidine rings. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Ethyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid
Scientific Research Applications
Ethyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activities, the compound is being investigated for its use in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Ethyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole and pyrimidine ring system and have shown similar biological activities.
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share the thieno and triazolo ring systems and are used in similar research applications.
Furan-containing heterocycles: Compounds with furan rings are widely studied for their diverse biological activities and applications in drug development
Properties
Molecular Formula |
C19H16N6O3S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 12-methyl-4-[5-(pyrazol-1-ylmethyl)furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C19H16N6O3S/c1-3-27-19(26)15-11(2)14-17-22-16(23-25(17)10-20-18(14)29-15)13-6-5-12(28-13)9-24-8-4-7-21-24/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
YILJUVOAYZYIMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=C(O4)CN5C=CC=N5)C |
Origin of Product |
United States |
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